

## Chemical structure and properties of CR-1-31-B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interes | it .      |           |
|---------------------|-----------|-----------|
| Compound Name:      | CR-1-31-B |           |
| Cat. No.:           | B2888349  | Get Quote |

## CR-1-31-B: A Technical Guide for Researchers

An In-depth Analysis of the Synthetic Rocaglate and Potent eIF4A Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **CR-1-31-B**, a synthetic rocaglate that has emerged as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

## **Chemical Structure and Properties**

**CR-1-31-B**, a cyclopenta[b]benzofuran, belongs to the rocaglate class of natural products. Its intricate chemical architecture is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of CR-1-31-B



| Property          | Value                                                                                                                                 | Source |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C28H29NO8                                                                                                                             | [1]    |
| Molecular Weight  | 507.5 g/mol                                                                                                                           | [1]    |
| IUPAC Name        | (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide | [1]    |
| CAS Number        | 1352914-52-3                                                                                                                          | N/A    |
| SMILES            | COC1=CC=C(C=C1)[C@]23 INVALID-LINK C=C(C=C4OC)OC)O)O(C=O) NOC">C@@HC5=CC=CC                                                           | [1]    |
| InChI Key         | KLSIFOJPWJBRFH-<br>GWNOIRNCSA-N                                                                                                       | [1]    |

# Mechanism of Action: Targeting eIF4A-Dependent Translation

**CR-1-31-B** exerts its potent biological effects by targeting eIF4A, an RNA helicase that is a critical component of the eIF4F complex. This complex is responsible for unwinding the 5' untranslated region (UTR) of mRNAs, a crucial step for the initiation of cap-dependent translation. **CR-1-31-B** functions by clamping eIF4A onto specific RNA sequences, thereby stalling the translation initiation process. This leads to the selective inhibition of proteins with highly structured 5' UTRs, many of which are oncoproteins involved in cell growth, proliferation, and survival.





Click to download full resolution via product page

Figure 1. Mechanism of action of CR-1-31-B in inhibiting protein synthesis.



## **Biological Activities**

**CR-1-31-B** has demonstrated significant biological activity in a variety of preclinical models, including cancer and viral infections.

## **Anticancer Activity**

CR-1-31-B exhibits potent cytotoxic and apoptotic effects against a range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of CR-1-31-B (IC50 Values)

| Cell Line | Cancer Type        | IC <sub>50</sub> (nM) | Reference |
|-----------|--------------------|-----------------------|-----------|
| SH-SY5Y   | Neuroblastoma      | 20                    | [2]       |
| Kelly     | Neuroblastoma      | 4                     | [2]       |
| GBC-SD    | Gallbladder Cancer | ~100                  | [1]       |
| SGC-996   | Gallbladder Cancer | ~100                  | [1]       |

## **Antiviral Activity**

**CR-1-31-B** has shown broad-spectrum antiviral activity, particularly against RNA viruses.

Table 3: In Vitro Antiviral Activity of CR-1-31-B (EC50 Values)

| Virus      | Cell Line | EC <sub>50</sub> (nM) | Reference |
|------------|-----------|-----------------------|-----------|
| SARS-CoV-2 | Vero E6   | ~1.8                  | [3]       |
| HCoV-229E  | MRC-5     | 2.88                  | [4]       |
| MERS-CoV   | MRC-5     | 1.87                  | [4]       |
| ZIKV       | A549      | 1.13                  | [4]       |

## **In Vivo Efficacy**

Preclinical studies in animal models have demonstrated the in vivo antitumor efficacy of **CR-1-31-B**.



Table 4: In Vivo Antitumor Activity of CR-1-31-B

| Cancer Model                                           | Animal Model        | Dosing<br>Regimen                             | Outcome                                             | Reference |
|--------------------------------------------------------|---------------------|-----------------------------------------------|-----------------------------------------------------|-----------|
| Gallbladder<br>Cancer<br>Xenograft                     | BALB/c nude<br>mice | 2 mg/kg, i.p.,<br>every 2 days for<br>28 days | Reduced tumor<br>growth and<br>induced<br>apoptosis | [2]       |
| Pancreatic Ductal Adenocarcinoma Orthotopic Transplant | Murine model        | 0.2 mg/kg, i.p.,<br>daily for 7 days          | Inhibited protein synthesis and tumor growth        | [2]       |

Pharmacokinetics: Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for **CR-1-31-B** are not extensively available in the public domain. However, studies on rocaglates, in general, suggest favorable safety and bioavailability profiles in animal models[5].

## Key Signaling Pathways Modulated by CR-1-31-B

**CR-1-31-B**'s inhibition of eIF4A leads to the downregulation of key proteins involved in cancer cell survival and proliferation.

### **Downregulation of MUC1-C**

The MUC1-C oncoprotein is a key target of **CR-1-31-B**. By inhibiting its translation, **CR-1-31-B** disrupts downstream signaling pathways that promote cancer cell growth and survival.

# Sensitization to TRAIL-mediated Apoptosis via c-FLIP Downregulation

**CR-1-31-B** has been shown to sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis by downregulating the anti-apoptotic protein c-FLIP.





Click to download full resolution via product page

Figure 2. Signaling pathway of CR-1-31-B in sensitizing cells to TRAIL-mediated apoptosis.



## **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize the activity of **CR-1-31-B**. Researchers should optimize these protocols for their specific experimental conditions.

## **Cell Viability (MTT) Assay**





#### Click to download full resolution via product page

#### **Figure 3.** Workflow for a typical MTT cell viability assay.

#### Protocol:

- Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
- Treat cells with a serial dilution of CR-1-31-B and a vehicle control (e.g., DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Apoptosis (Annexin V/PI) Assay

#### Protocol:

- Seed and treat cells with CR-1-31-B as for the viability assay.
- Harvest cells by trypsinization and wash with cold PBS.
- · Resuspend cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.



## **Western Blot Analysis**

#### Protocol:

- Treat cells with **CR-1-31-B** and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against target proteins (e.g., MUC1-C, c-FLIP, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## **Dual-Luciferase Reporter Assay**

#### Protocol:

- Co-transfect cells with a firefly luciferase reporter plasmid containing the 5' UTR of interest and a Renilla luciferase control plasmid.
- Treat the transfected cells with CR-1-31-B or a vehicle control.
- Lyse the cells using a passive lysis buffer.
- Measure firefly luciferase activity using a luminometer after adding the firefly luciferase substrate.
- Add a stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase.
- Measure Renilla luciferase activity.



 Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

### Conclusion

**CR-1-31-B** is a promising preclinical candidate with potent and selective activity against cancer cells and a broad range of viruses. Its well-defined mechanism of action, targeting the fundamental process of protein translation, makes it an attractive molecule for further investigation and development. The data summarized in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this synthetic rocaglate. Further studies are warranted to elucidate its pharmacokinetic profile and to expand its evaluation in various disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CR-1-31-B | eIF4A inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The rocaglate CR-31-B (-) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of CR-1-31-B].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2888349#chemical-structure-and-properties-of-cr-1-31-b]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com